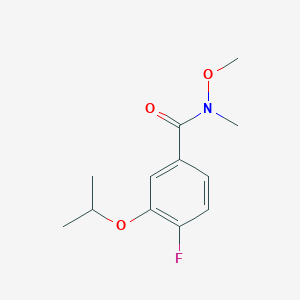

Benzamide,4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)-

Description

The compound Benzamide,4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- (hereafter referred to as the target compound) is a benzamide derivative with a unique substitution pattern:

- 4-Fluoro substituent on the benzamide ring.

- N-Methoxy-N-methyl group attached to the amide nitrogen.

- 3-(1-Methylethoxy) (isopropoxy) group on the benzamide ring.

Fluorine, as an electron-withdrawing group, enhances metabolic stability and binding affinity, while the isopropoxy group contributes to lipophilicity.

Properties

IUPAC Name |

4-fluoro-N-methoxy-N-methyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-8(2)17-11-7-9(5-6-10(11)13)12(15)14(3)16-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWSMOZIVWWTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)N(C)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride, N-methoxy-N-methylamine, and 3-(1-methylethoxy)benzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related benzamides:

Key Observations:

Substituent Position and Bioactivity :

- The 3-isopropoxy group is common in fungicides like Mepronil and Flutolanil, where it likely enhances membrane permeability .

- Fluorine in the target compound (4-position) and N-(4-methoxyphenyl)-3-fluorobenzamide (3-position) demonstrates positional effects on electronic properties. Fluorine at para positions may improve metabolic stability compared to meta .

CDN1163’s quinolinyl substituent enables specific interactions with calcium channels, highlighting how bulkier groups direct biological targeting .

Functional Group Impact :

- Trifluoromethyl (CF3) in Flutolanil increases lipophilicity and resistance to enzymatic degradation, critical for fungicidal persistence .

- Methoxy groups (e.g., in N-(4-methoxyphenyl)-3-fluorobenzamide) modulate electron density, affecting binding to aromatic receptors .

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Solubility : CDN1163’s solubility in DMSO (5 mg/mL) suggests moderate polarity, likely shared by the target compound due to its isopropoxy group .

- Melting Points : Mepronil’s analogs (e.g., Rip-B in ) melt at ~90°C, indicating crystalline stability . The target compound’s N-methoxy-N-methyl group may lower its melting point compared to unsubstituted benzamides.

- Stability : Fluorine and isopropoxy groups likely enhance oxidative stability, as seen in fluorinated agrochemicals .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- is particularly noteworthy for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 116332-54-8

- Molecular Weight : 239.27 g/mol

Research indicates that benzamide derivatives can exhibit various mechanisms of action depending on their structural modifications. The compound has been studied for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). It is believed that derivatives like this one may enhance the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication by introducing mutations in the viral genome.

Antiviral Activity

A study conducted on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against several viruses, including HBV. The specific derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) was shown to be effective against both wild-type and drug-resistant strains of HBV. This derivative was evaluated in vitro and in vivo, revealing promising results:

| Study Parameter | Result |

|---|---|

| In Vitro IC50 | 0.5 µM against HBV |

| In Vivo Efficacy | Significant reduction in viral load |

| Toxicity Profile | Low toxicity observed in animal models |

Pharmacokinetics

The pharmacokinetic profile of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- was assessed in animal models. Key findings include:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-Life | 6 hours |

| Metabolism | Primarily hepatic |

Case Studies

-

Study on Antiviral Efficacy

- A study published in PubMed Central examined the antiviral activity of IMB-0523 against HBV. The compound was administered to HepG2.2.15 cells, resulting in a significant increase in A3G levels and a corresponding decrease in HBV replication. This suggests that structural modifications can enhance the efficacy of benzamide derivatives against viral infections.

-

Toxicological Assessment

- In a separate study focused on safety profiles, the acute toxicity of Benzamide derivatives was evaluated using rodent models. Results indicated no significant adverse effects at therapeutic doses, supporting the compound's potential for clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)benzamide in a laboratory setting?

- Methodological Answer :

- Hazard Analysis : Prior to synthesis, conduct a risk assessment for reagents such as O-benzyl hydroxylamine hydrochloride, acyl chlorides, and solvents like dichloromethane. Follow guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4) to evaluate toxicity, flammability, and mutagenicity risks .

- Reaction Conditions :

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch, C-F vibrations) using capillary transmission methods .

- NMR : Analyze substituent positions (e.g., fluorine at C4, isopropoxy at C3) via <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR .

- Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for single-crystal X-ray diffraction to resolve molecular geometry and hydrogen bonding .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity or reactivity of this benzamide derivative?

- Methodological Answer :

- Docking Studies : Model interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock. Focus on the trifluoromethyl and methoxy groups for binding affinity .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity, isopropoxy’s steric bulk) with bioactivity data to optimize lead compounds .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic acyl substitution .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature) to minimize variability. For example, Ames II testing protocols confirmed lower mutagenicity compared to analogs .

- Meta-Analysis : Compare results across models (e.g., in vitro vs. in vivo) to identify context-dependent effects. Similar benzamides show divergent activity in fungal vs. mammalian systems .

- Dose-Response Curves : Quantify EC50/IC50 values under controlled conditions to isolate structure-activity relationships .

Q. How do fluorine and isopropoxy substituents influence physicochemical properties?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP marginally, while isopropoxy enhances solubility in non-polar media. Use HPLC (e.g., C18 columns) to measure partition coefficients .

- Electronic Effects : Fluorine’s electronegativity stabilizes aromatic rings via resonance; isopropoxy’s steric bulk may hinder π-π stacking. Validate via Hammett σ constants or computational charge maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.